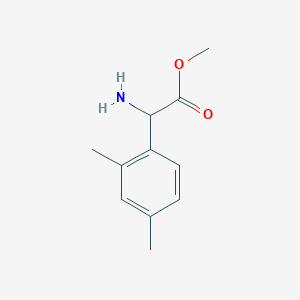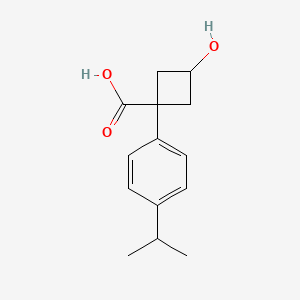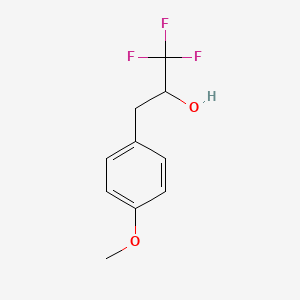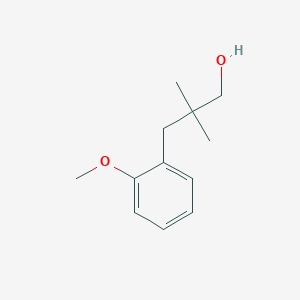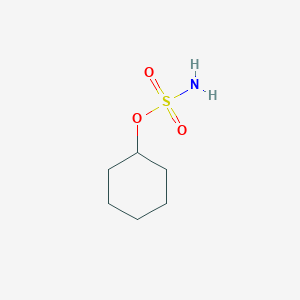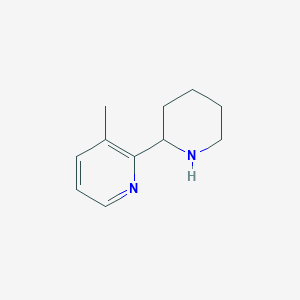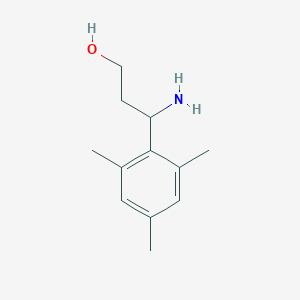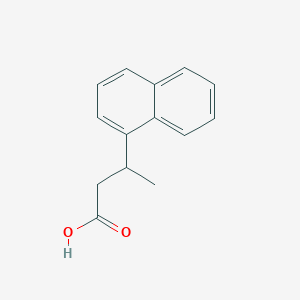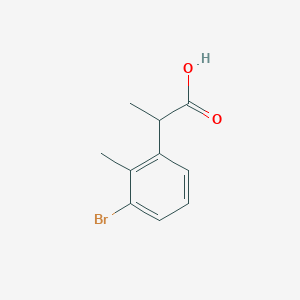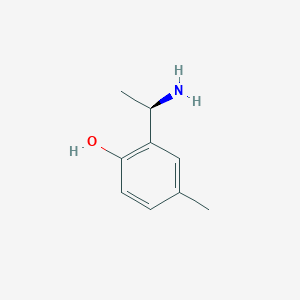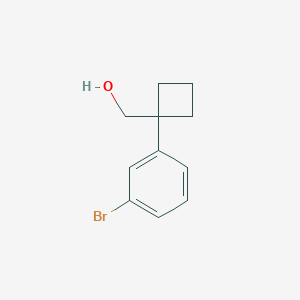![molecular formula C7H12ClNO2 B13601659 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an amino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: The cyclopentene derivative undergoes amination to introduce the amino group at the desired position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a series of reactions, often involving the use of acetic anhydride or other acylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid ethyl ester
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid tert-butyl ester
Uniqueness
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
Clé InChI |
MFFQPAXZJKBYJI-IBTYICNHSA-N |
SMILES isomérique |
C1[C@@H](C=C[C@@H]1N)CC(=O)O.Cl |
SMILES canonique |
C1C(C=CC1N)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)

